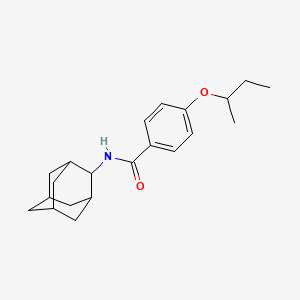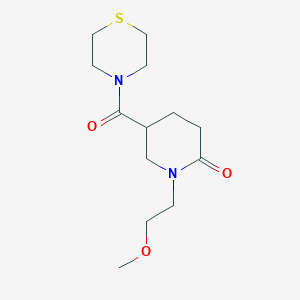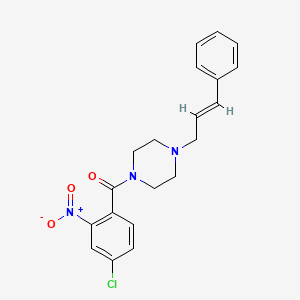![molecular formula C18H18Cl2N2O3 B5974822 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B5974822.png)
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide, also known as DCPB, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DCPB belongs to the class of benzamide derivatives, which are known to exhibit a wide range of biological activities.
Wirkmechanismus
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is known to act as an antagonist of the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide binds to the TRPV1 receptor and prevents its activation, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase-3 and caspase-9. In animal models, 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have analgesic effects, reducing pain sensitivity in response to various stimuli. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide in lab experiments is that it is a synthetic compound, which allows for precise control over its concentration and purity. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been extensively studied in various fields of research, providing a wealth of information on its properties and potential applications. However, one limitation of using 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide is that it is a relatively new compound, and its long-term effects and potential side effects are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide. One area of interest is the development of 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide analogs with improved pharmacological properties, such as increased potency or reduced toxicity. Another area of interest is the investigation of 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide's potential therapeutic applications in other fields, such as neurodegenerative diseases or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide and its potential interactions with other molecules and pathways in the body.
Synthesemethoden
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide can be synthesized through the reaction of 4-morpholinylphenylamine with 3,5-dichloro-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide.
Wissenschaftliche Forschungsanwendungen
3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and pain management. In cancer research, 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Inflammation is a common factor in many diseases, and 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has been shown to have anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases. 3,5-dichloro-4-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide has also been studied for its potential use in pain management, as it has been shown to have analgesic effects.
Eigenschaften
IUPAC Name |
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c1-24-17-15(19)10-12(11-16(17)20)18(23)21-13-2-4-14(5-3-13)22-6-8-25-9-7-22/h2-5,10-11H,6-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBIUGLTMOVQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=C(C=C2)N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-4-methoxy-N-(4-morpholin-4-ylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-2-(3-methylphenyl)-7-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5974743.png)

![1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2,2-dimethylcyclopropanecarboxylate](/img/structure/B5974755.png)
![N-(2,3-dihydro-1H-inden-2-yl)-2-[3-oxo-1-(3-pyridinylmethyl)-2-piperazinyl]acetamide](/img/structure/B5974763.png)
amino]-1-phenylethanol](/img/structure/B5974774.png)

![5-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-piperidinone](/img/structure/B5974784.png)
![N-{[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]methyl}-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5974792.png)

![N-{[1-(3,4-dimethylbenzoyl)-3-piperidinyl]methyl}-4-fluorobenzamide](/img/structure/B5974801.png)

![1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-N-phenyl-3-piperidinamine](/img/structure/B5974813.png)
![5-{[4-(5-chloro-2-pyridinyl)-1-piperazinyl]carbonyl}-1-[2-(2-pyridinyl)ethyl]-2-piperidinone](/img/structure/B5974816.png)
![N-(4-phenyl-2-{4-[(2-thienylcarbonyl)amino]phenyl}-6-quinazolinyl)-2-thiophenecarboxamide](/img/structure/B5974843.png)